molecular formula C10H7NO4 B3255490 N-methoxycarbonylphthalimide CAS No. 25543-10-6

N-methoxycarbonylphthalimide

Cat. No. B3255490
Key on ui cas rn: 25543-10-6
M. Wt: 205.17 g/mol
InChI Key: KRLWOFRQXDUIKD-UHFFFAOYSA-N
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Patent
US03982891

Procedure details

A suspension comprising 25 millimoles of potassium phthalimide and 20 ml of methylchloroformate is refluxed for a period of approximately 31/2 hours. Upon completion of refluxing, the reaction mediuim is cooled, filtered, with insolubles being removed continuously by treatment with hot acteone until only potassium chloride remains. The desired product m.p. 184° - 184.5°C., is obtained from the acetone.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[CH3:13][O:14][C:15](Cl)=[O:16]>>[CH3:13][O:14][C:15]([N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6])=[O:16] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
COC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for a period of approximately 31/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion of refluxing
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mediuim is cooled
FILTRATION
Type
FILTRATION
Details
filtered, with insolubles
CUSTOM
Type
CUSTOM
Details
being removed continuously by treatment with hot acteone until only potassium chloride

Outcomes

Product
Name
Type
product
Smiles
COC(=O)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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